molecular formula C10H20 B12652510 Cyclohexane, methyl(1-methylethyl)- CAS No. 52993-54-1

Cyclohexane, methyl(1-methylethyl)-

Cat. No.: B12652510
CAS No.: 52993-54-1
M. Wt: 140.27 g/mol
InChI Key: XWPBAJRHMYWMKT-UHFFFAOYSA-N
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Description

Cyclohexane, methyl(1-methylethyl)-, also known as isopropylcyclohexane, is a hydrocarbon with the molecular formula C9H18. It is a derivative of cyclohexane where one hydrogen atom is replaced by a methyl(1-methylethyl) group. This compound is a colorless liquid with a characteristic odor and is used in various industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclohexane, methyl(1-methylethyl)- can be synthesized through the alkylation of cyclohexane with isopropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions to prevent the hydrolysis of the catalyst.

Industrial Production Methods: In industrial settings, cyclohexane, methyl(1-methylethyl)- is produced through catalytic hydrogenation of isopropylbenzene (cumene). This process involves the use of a metal catalyst such as palladium or platinum under high pressure and temperature conditions .

Types of Reactions:

    Oxidation: Cyclohexane, methyl(1-methylethyl)- can undergo oxidation reactions to form various oxygenated products such as alcohols, ketones, and carboxylic acids.

    Reduction: The compound can be reduced to form cyclohexane derivatives with different substituents.

    Substitution: It can undergo substitution reactions where the methyl(1-methylethyl) group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) in the presence of a metal catalyst such as palladium or platinum.

    Substitution: Halogenation reactions using halogens like chlorine (Cl2) or bromine (Br2) in the presence of light or a catalyst.

Major Products Formed:

    Oxidation: Isopropylcyclohexanol, isopropylcyclohexanone, and isopropylcyclohexanoic acid.

    Reduction: Various cyclohexane derivatives.

    Substitution: Halogenated cyclohexane derivatives.

Scientific Research Applications

Cyclohexane, methyl(1-methylethyl)- has several applications in scientific research:

Mechanism of Action

The mechanism of action of cyclohexane, methyl(1-methylethyl)- involves its interaction with various molecular targets and pathways. As a hydrophobic compound, it can integrate into lipid membranes, affecting their fluidity and permeability. This property makes it useful in studying membrane dynamics and drug delivery systems. Additionally, its reactivity with different functional groups allows it to participate in various chemical reactions, making it a valuable reagent in organic synthesis .

Comparison with Similar Compounds

Cyclohexane, methyl(1-methylethyl)- can be compared with other similar compounds such as:

    Cyclohexane, ethyl-: Similar in structure but with an ethyl group instead of a methyl(1-methylethyl) group.

    Cyclohexane, propyl-: Contains a propyl group instead of a methyl(1-methylethyl) group.

    Cyclohexane, butyl-: Contains a butyl group instead of a methyl(1-methylethyl) group.

Uniqueness: The presence of the methyl(1-methylethyl) group in cyclohexane, methyl(1-methylethyl)- imparts unique chemical and physical properties, such as its specific reactivity and solubility characteristics, which distinguish it from other cyclohexane derivatives .

Properties

IUPAC Name

1-methyl-1-propan-2-ylcyclohexane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20/c1-9(2)10(3)7-5-4-6-8-10/h9H,4-8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWPBAJRHMYWMKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1(CCCCC1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50880778
Record name cyclohexane, 1-isopropyl-1-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50880778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.27 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52993-54-1, 16580-26-0
Record name Cyclohexane, methyl(1-methylethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052993541
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name cyclohexane, 1-isopropyl-1-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50880778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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